(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
Description
The compound "(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate" is a benzofuran derivative characterized by a fused bicyclic core. Its structure includes:
- A benzofuran backbone with a ketone group at position 2.
- A (Z)-configured methylthiophene substituent at position 2, where the 3-methylthiophen-2-yl group is linked via a methylene bridge.
- A 3,4,5-trimethoxybenzoate ester at position 6 of the benzofuran ring.
The thiophene moiety introduces sulfur-based electronic effects, which may enhance bioavailability or binding specificity compared to purely oxygenated analogs .
Properties
IUPAC Name |
[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O7S/c1-13-7-8-32-21(13)12-18-22(25)16-6-5-15(11-17(16)31-18)30-24(26)14-9-19(27-2)23(29-4)20(10-14)28-3/h5-12H,1-4H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFGUYLHQRPKTP-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structural features suggest significant potential for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing research findings, case studies, and relevant data tables.
Molecular Structure
The molecular formula of this compound is . The compound features:
- A benzofuran ring which is known for diverse biological activities.
- A thiophene moiety , contributing to its potential reactivity and interaction with biological targets.
- Trimethoxybenzoate groups that may enhance its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 432.54 g/mol |
| CAS Number | 929472-63-9 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds similar to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran have exhibited significant antimicrobial activity against various pathogens. A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
Preliminary studies have shown that benzofuran derivatives can induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of specific signaling pathways that control cell growth and survival. For instance, compounds with similar structures have been reported to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest .
The proposed mechanisms through which (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to disease processes.
- Receptor Interaction : It could interact with cellular receptors, altering signaling cascades that regulate cell function.
- DNA Interaction : Similar compounds have been shown to bind to DNA, potentially disrupting replication in cancer cells.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a related compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating promising antibacterial properties .
Case Study 2: Anticancer Activity in vitro
In vitro assays using human breast cancer cell lines revealed that treatment with (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran. Potential areas for future studies include:
- In vivo Studies : Assessing the efficacy and safety profile in animal models.
- Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Properties : The presence of the benzofuran and thiophene moieties contributes to antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic potential in treating inflammatory diseases.
Medicinal Chemistry Applications
The unique combination of functional groups in (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate allows for various applications in medicinal chemistry:
- Drug Design : Its structural features can be optimized for developing new drugs targeting specific diseases.
- Structure-Activity Relationship Studies : Researchers can explore how modifications to the compound's structure affect its biological activity, aiding in the design of more effective therapeutics.
Case Studies
Several studies have investigated the applications of related compounds:
- Anticancer Studies : A study demonstrated that derivatives of benzofuran exhibited cytotoxic effects on breast cancer cells, suggesting similar potential for this compound .
- Anti-inflammatory Research : Research on thiophene derivatives indicated their role in inhibiting pro-inflammatory cytokines, which could be extrapolated to predict the anti-inflammatory potential of this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzofuran derivatives functionalized with aromatic substituents and ester groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on analog data; exact mass may require experimental validation.
Key Comparative Insights
Substituent Effects on Electronic Properties: The 3,4,5-trimethoxybenzoate group in the target compound provides stronger electron-donating effects compared to analogs with fewer methoxy groups (e.g., 3,4-dimethoxy in Analog 1). This enhances resonance stabilization and may improve binding to aromatic-rich biological targets .
Steric and Solubility Considerations :
- Analog 3’s methanesulfonate ester increases hydrophilicity, contrasting with the hydrophobic benzoate esters in other compounds. This could influence membrane permeability and pharmacokinetics .
- The Z-configuration of the methylene bridge in the target compound and Analog 1 may impose steric constraints that affect conformational flexibility and intermolecular interactions .
The absence of pesticidal sulfonylurea motifs (as in ) indicates divergent applications, possibly in antimicrobial or anticancer contexts .
Q & A
Basic: What are the key steps in synthesizing (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate?
Methodological Answer:
The synthesis typically involves:
Core Benzofuran Formation : Cyclization of a phenolic precursor (e.g., 6-hydroxybenzofuran-3-one) with a thiophene aldehyde (e.g., 3-methylthiophene-2-carboxaldehyde) under reflux in anhydrous solvents like dichloromethane or THF. Acid or base catalysts (e.g., piperidine) may accelerate the condensation .
Esterification : Coupling the benzofuran intermediate with 3,4,5-trimethoxybenzoyl chloride using coupling agents (e.g., DMAP, pyridine) in THF at 0–25°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the Z-isomer. Monitoring via TLC ensures stereochemical purity .
Basic: How is the molecular structure of this compound confirmed?
Methodological Answer:
Orthogonal analytical techniques are employed:
- NMR Spectroscopy : 1H and 13C NMR identify proton environments (e.g., Z-configuration double bond at δ 6.8–7.2 ppm) and verify methoxy/ester groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 423.45) .
- X-ray Crystallography (if available): Resolves stereochemistry and crystal packing .
- IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and aromatic stretching bands .
Basic: What initial biological activities have been reported for this compound?
Methodological Answer:
- Anticancer Screening : In vitro cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) show IC50 values comparable to doxorubicin, likely due to tubulin inhibition .
- Antimicrobial Activity : Disk diffusion assays against S. aureus or C. albicans reveal zone-of-inhibition profiles, suggesting triazole-like mechanisms .
- Target Interaction : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify binding to kinases or DNA .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Design of Experiments (DOE) : Systematically vary parameters (temperature: 60–100°C; solvent polarity: DMF vs. THF; catalyst loading: 5–20 mol%) to identify optimal conditions .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and minimize side reactions (e.g., hydrolysis of ester groups) .
- Microwave Assistance : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
Advanced: What computational methods predict target interactions and binding stability?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein structures (PDB: e.g., 1SA0 for tubulin) to predict binding modes. Focus on π-π stacking with trimethoxybenzoyl and hydrogen bonding with the benzofuran carbonyl .
- MD Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR Modeling : Train models on analogues to correlate substituents (e.g., methoxy position) with IC50 values .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., paclitaxel for tubulin) and ensure consistent cell passage numbers .
- Purity Analysis : Re-examine compound purity via HPLC (>98%) and confirm stereochemistry (CD spectroscopy) to rule out enantiomeric interference .
- Meta-Analysis : Compare substituent effects (e.g., 3,4,5-trimethoxy vs. 3,4-dimethoxy) across studies to identify structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
